N-(5-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
N-(5-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a quinoline core substituted at the 2-position with a pyridin-2-yl group and at the 4-carboxamide position with a 5-methylpyridin-2-yl moiety. The quinoline scaffold is known for its versatility in drug design due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C21H16N4O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H16N4O/c1-14-9-10-20(23-13-14)25-21(26)16-12-19(18-8-4-5-11-22-18)24-17-7-3-2-6-15(16)17/h2-13H,1H3,(H,23,25,26) |
InChI Key |
DIRXTHJDRDKNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
N-(5-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core substituted with pyridine and carboxamide functionalities. The presence of the 5-methylpyridine moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
Molecular Formula
- C : 19
- H : 16
- N : 3
- O : 1
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the antitumor effects of several quinoline derivatives, revealing that certain compounds displayed selective cytotoxicity towards renal cancer cells (A498) and breast cancer cells (MDA-MB-468). The mechanism involved the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .
Antimycobacterial Activity
Quinoline derivatives have also been explored for their activity against Mycobacterium tuberculosis. In vitro assays indicated that specific derivatives exhibited higher potency than standard treatments like isoniazid. The structure-activity relationship (SAR) analysis highlighted that modifications in the quinoline framework significantly influenced antimycobacterial efficacy .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of quinoline derivatives. Compounds were tested for their ability to inhibit nitric oxide production in macrophage cell lines. Notably, certain derivatives showed significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in critical cellular pathways:
- Inhibition of Kinases : Quinoline-based compounds have been shown to inhibit kinases associated with cancer progression.
- Modulation of Apoptotic Pathways : These compounds can induce apoptosis by activating caspases and altering mitochondrial membrane potential.
- Interaction with Receptors : Some derivatives target receptors such as c-Met and VEGF, which are crucial for tumor growth and angiogenesis .
Table 1: Summary of Biological Activities
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of quinoline derivatives, including N-(5-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide. The compound has shown efficacy against various stages of the Plasmodium parasite, specifically targeting the translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites.
Case Study:
A study published in 2016 demonstrated that derivatives of quinoline-4-carboxamide exhibited moderate potency against Plasmodium falciparum, with optimized compounds achieving low nanomolar activity in vitro and excellent oral efficacy in murine models of malaria. The lead compound from this series was selected for preclinical development due to its favorable pharmacokinetic properties and ability to inhibit multiple life stages of the parasite .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Study:
In a peer-reviewed investigation, derivatives similar to this compound were tested against a panel of Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity at low concentrations.
Table 1: Antimalarial Efficacy of Quinoline Derivatives
| Compound Name | EC50 (nM) | Oral Efficacy (mg/kg) | Mechanism of Action |
|---|---|---|---|
| This compound | 120 | <1 | Inhibition of PfEF2 |
| DDD107498 | <10 | <1 | Inhibition of PfEF2 |
| Other Quinoline Derivatives | Varies | Varies | Varies |
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- Target Compound : Features two pyridinyl groups (2-pyridinyl and 5-methyl-2-pyridinyl). Pyridine rings contribute to π-π stacking interactions and moderate lipophilicity.
- N-(Naphthalen-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide (8): Replaces the 5-methylpyridin-2-yl group with a naphthalen-2-yl group. The naphthyl moiety increases hydrophobicity and melting point (261–262°C) due to enhanced intermolecular van der Waals forces .
- 2-(5-methylfuran-2-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide (Y509-8187): Substitutes one pyridinyl group with a 5-methylfuran-2-yl group.
Aliphatic Amine Derivatives
Compounds such as 5a1–5a4 and 5a5–5b1 () feature dimethylamino, piperazinyl, or morpholinyl groups. These substituents:
- Increase water solubility via protonation at physiological pH.
- Exhibit lower melting points (e.g., 168.9–189.4°C) compared to aromatic analogs due to reduced crystallinity .
Physicochemical Properties
Key Observations :
- Aromatic substituents (e.g., naphthyl in 8 ) correlate with higher melting points, suggesting stronger crystalline packing.
- Aliphatic amines (e.g., 5a1 ) exhibit moderate yields (59–67%) and high purity (>97%), indicating robust synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
